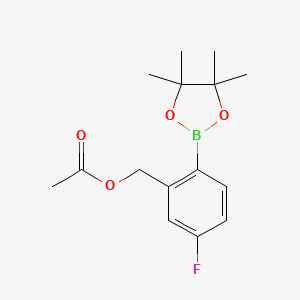

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is an organic compound with the molecular formula C15H20BFO4 and a molecular weight of 294.13 g/mol . This compound is characterized by the presence of a fluorine atom, a boronic ester group, and an acetate group attached to a benzyl ring. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves the reaction of 5-fluoro-2-bromobenzyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.

Reduction Reactions: The acetate group can be reduced to the corresponding alcohol under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Phenol Derivatives: Formed from the oxidation of the boronic ester group.

Alcohols: Formed from the reduction of the acetate group.

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Applications

Crisaborole Impurity:

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is identified as an impurity in Crisaborole, a non-steroidal topical medication approved for treating mild-to-moderate atopic dermatitis in patients aged two years and older. The presence of this compound in Crisaborole formulations raises questions regarding its safety and efficacy profiles. Understanding its behavior and effects is crucial for ensuring the quality of pharmaceutical products containing Crisaborole .

Synthetic Applications

Reactivity and Synthesis:

The compound serves as a valuable intermediate in organic synthesis. Its boron-containing structure allows for various reactions typical of organoboron compounds, such as:

- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions to form biaryl compounds, which are pivotal in developing pharmaceuticals and agrochemicals.

Table 1: Comparison of Synthetic Applications

| Reaction Type | Description | Potential Applications |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds using palladium catalysts | Drug development and material science |

| Boronate Formation | Acts as a boronic ester for further transformations | Synthesis of complex organic molecules |

Case Studies

Case Study 1: Role in Drug Development

In a study examining the synthesis of novel anti-inflammatory agents, researchers utilized this compound as a key intermediate. The compound facilitated the formation of various derivatives that exhibited promising biological activity against inflammatory pathways .

Case Study 2: Analytical Chemistry

Another investigation focused on the analytical characterization of this compound within pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) were employed to quantify its levels as an impurity in Crisaborole products. This study highlighted the importance of monitoring impurities to ensure patient safety and drug efficacy .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form stable complexes with diols and other nucleophiles, facilitating its use in cross-coupling reactions. The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine ring instead of a benzyl ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure with a benzoate group instead of an acetate group.

Uniqueness

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is unique due to the combination of its functional groups, which provide versatility in chemical reactions. The presence of both a boronic ester and an acetate group allows for diverse synthetic applications, making it a valuable compound in organic chemistry .

Actividad Biológica

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BFO4. The compound features a fluorobenzyl moiety linked to a boron-containing dioxaborolane group. This unique structure is expected to influence its biological behavior significantly.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-benzyl acetate with a boron reagent under controlled conditions. The presence of the dioxaborolane group enhances the compound's reactivity and stability in biological systems.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines showed that derivatives of this compound can induce apoptosis and inhibit cell proliferation. A notable study reported an IC50 value of around 0.56 µM for related compounds against human cancer cell lines .

- Mechanism of Action : These compounds are believed to disrupt tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin .

Other Biological Activities

Beyond anticancer effects, preliminary data suggest potential anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : Compounds containing similar dioxaborolane structures have shown promise in reducing inflammation markers in animal models .

- Antimicrobial Effects : Some derivatives have demonstrated inhibitory effects against bacterial strains in preliminary assays.

Case Studies

- Study on Anticancer Efficacy : A study conducted on a range of benzo[b]furan derivatives revealed that compounds with similar structural features to this compound exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4 .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| CA-4 | 1.0 | HAAEC |

| Compound A | 0.56 | A549 |

| Compound B | 0.75 | HL-60 |

Propiedades

IUPAC Name |

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-10(18)19-9-11-8-12(17)6-7-13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMYSNBDPDPKFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.